1H-Pyrazole-5-carboxylic acid

Descripción

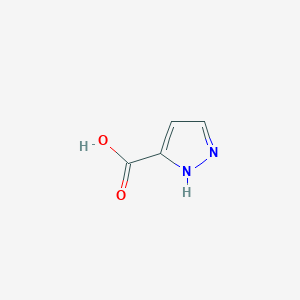

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPFEFZSAMLEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871438 | |

| Record name | 1H-Pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621-91-6 | |

| Record name | 3-Pyrazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Synthetic Routes to the Core 1H-Pyrazole-3-carboxylic Acid Scaffold

The construction of the fundamental 1H-pyrazole-3-carboxylic acid structure can be achieved through several reliable synthetic routes, each starting from different precursors and employing distinct reaction mechanisms.

Cyclization Reactions from Furan-2,3-dione Precursors

A prominent method for synthesizing 1H-pyrazole-3-carboxylic acid derivatives involves the cyclization reaction of furan-2,3-diones with hydrazine (B178648) derivatives. dergipark.org.trresearchgate.netbch.rotubitak.gov.tr This approach is valued for its ability to generate a variety of substituted pyrazole-3-carboxylic acids. tubitak.gov.trresearchgate.net The reaction typically proceeds by reacting a 4-substituted-5-phenyl-2,3-furandione with a hydrazine or hydrazone. dergipark.org.trbch.ro For instance, the reaction of 4-benzoyl-5-phenyl-2,3-furandione with phenylhydrazine (B124118) yields 1H-pyrazole-3-carboxylic acid derivatives. researchgate.netnih.gov The reaction conditions, such as solvent and temperature, can influence the reaction's outcome and yield. researchgate.net In some cases, the reaction time can affect the product distribution, with longer reaction times potentially leading to the formation of pyridazinone by-products. tubitak.gov.tr

| Precursor 1 | Precursor 2 | Product | Yield | Reference |

| 4-benzoyl-5-phenyl-2,3-furandione | (4-(trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | - | dergipark.org.tr |

| 4-benzoyl-5-phenyl-2,3-furandione | Phenylhydrazine | 1H-pyrazole-3-carboxylic acid derivative | - | researchgate.net |

| 4-benzoyl-5-phenyl-2,3-furandione | 2,4,6-trichlorophenylhydrazine | 4-benzoyl-1-(2,4,6-trichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | ~35% | tubitak.gov.tr |

| 4-benzoyl-5-phenyl-2,3-furandione | N-benzylidene-N'-2-fluorophenyl hydrazine | 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | ~30% | bch.ro |

"One-Pot" Synthetic Strategies Utilizing Multi-Component Reactions

"One-pot" syntheses involving multi-component reactions (MCRs) provide an efficient and environmentally friendly approach to constructing complex molecules like 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids from simple starting materials. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.net These strategies often combine several reaction steps, such as Claisen condensation, Knorr cyclization, and hydrolysis, into a single sequence without the need to isolate intermediates. organic-chemistry.orgresearchgate.net This approach is not only cost-effective and operationally simple but also aligns with the principles of green chemistry. organic-chemistry.org The use of reagents like MeONa/LiCl has been shown to be effective in mediating these transformations, with lithium chloride playing a crucial role in stabilizing intermediates and improving yields. organic-chemistry.org Yields for these one-pot procedures can range from moderate to good, with some examples reaching up to 91%. organic-chemistry.org

A notable example is the synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, which have shown potential as CB1 receptor antagonists and IKKβ inhibitors. organic-chemistry.org The process demonstrates broad substrate compatibility, accommodating various electron-donating and electron-withdrawing groups on the arylhydrazines and alkylphenones. organic-chemistry.org

| Reaction Type | Key Reagents | Product Scope | Yield Range | Reference |

| MeONa/LiCl-mediated Claisen condensation-Knorr reaction-hydrolysis | MeONa, LiCl, arylhydrazines, alkylphenones | 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids | Moderate to 91% | organic-chemistry.org |

| Lithium tert-butoxide-mediated Claisen condensation-Knorr reaction | Lithium tert-butoxide, arylhydrazines, 3-substituted 4-aryl-2,4-diketoesters | 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates | Moderate to good | researchgate.net |

Oxidation of Pyrazole-3-methyl and Formyl Groups

The oxidation of a methyl or formyl group at the C3 position of the pyrazole (B372694) ring is a direct method to introduce a carboxylic acid functionality. smolecule.comresearchgate.net Potassium permanganate (B83412) is a commonly used oxidizing agent for converting 3-methylpyrazoles to their corresponding carboxylic acids. researchgate.net Another approach involves the oxidation of pyrazole-3-carbaldehydes. smolecule.com For instance, 1H-pyrazole-3-carboxylic acid can be oxidized to 2H-pyrazole-3-carbaldehyde, which can then presumably be further oxidized to the dicarboxylic acid, although specific details on this latter step are less common. Cobalt-catalyzed liquid phase oxidation has also been reported as a method for preparing pyrazole carboxylic acids from methylpyrazoles, offering an alternative to permanganate oxidation which can be less efficient and produce significant waste. oup.com

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| 3-Methylpyrazoles | Potassium permanganate | 1H-Pyrazole-3-carboxylic acid analogues | researchgate.net |

| 1H-Pyrazole-3-carboxylic acid | Sodium hypochlorite (B82951) or chlorine dioxide | 2H-Pyrazole-3-carbaldehyde | |

| 1,4-Dimethylpyrazoles | Cobalt acetate/Manganese acetate/NaBr/Air | Pyrazole carboxylic acids | oup.com |

Hydrolysis of Trichloromethyl Derivatives for Carboxylic Acid Formation

A valuable synthetic route to 1H-pyrazole-3-carboxylic acids involves the hydrolysis of 3-(trichloromethyl)-1H-pyrazole derivatives. smolecule.comresearchgate.net This method is particularly useful for the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. acs.org The trichloromethyl group serves as a precursor to the carboxylic acid moiety. The reaction of trichloromethyl enones with hydrazine derivatives can lead to the formation of either the 1,3- or 1,5-regioisomer of the pyrazole product, depending on the nature of the hydrazine used. acs.org Specifically, using arylhydrazine hydrochlorides favors the synthesis of the 1,3-regioisomer, while the free hydrazine leads to the 1,5-regioisomer. acs.org This methodology provides a one-pot, three-component regioselective protocol with moderate to excellent yields. acs.org

Carboxylation of Bis(pyrazol-1-yl)alkanes

The direct carboxylation of bis(pyrazol-1-yl)alkanes represents another strategy for synthesizing pyrazole carboxylic acid derivatives. nih.govdntb.gov.uamdpi.com This method often employs oxalyl chloride as both the reagent and the solvent. nih.govdntb.gov.ua The reaction proceeds through the initial formation of a pyrazole-containing derivative of oxalic acid chloride, which then converts to a carboxylic acid chloride with the release of carbon monoxide. nih.gov Subsequent hydrolysis yields the desired carboxylic acid. nih.gov This method has been found to be effective for preparing 4,4'-dicarboxylic derivatives of substrates with electron-donating methyl groups and short methylene (B1212753) linkers (one to three methylenes). nih.govdntb.gov.ua However, the yield can be significantly lower with longer linkers, which is attributed to the instability of the intermediate acid chlorides. nih.govdntb.gov.ua

An alternative approach for the synthesis of bis(4-carboxypyrazol-1-yl)alkanes involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium like potassium hydroxide (B78521) in dimethyl sulfoxide. nih.govdntb.gov.ua This method is suitable for a wider range of substrates, including those with both short and long linkers. nih.govdntb.gov.ua

| Substrate | Reagent | Product | Yield | Reference |

| Bis(3,5-dimethylpyrazol-1-yl)methane | Oxalyl chloride | Bis(3,5-dimethyl-4-carboxy-pyrazol-1-yl)methane | High | smolecule.com |

| 1,3-Bis(pyrazol-1-yl)propane | Oxalyl chloride, then hydrolysis | 1,3-Bis(pyrazol-1-yl)propane-4,4'-dicarboxylic acid | 11% (Method A) | nih.gov |

| Ethyl 4-pyrazolecarboxylates | Dibromoalkanes, KOH/DMSO | Bis(4-carboxypyrazol-1-yl)alkanes | 76% (for propane (B168953) linker) | nih.gov |

Nitration of Pyrazole-3-carboxylic Acid

The functionalization of the pyrazole ring itself can be achieved through electrophilic substitution reactions. Nitration of 1H-pyrazole-3-carboxylic acid is a key transformation that introduces a nitro group onto the pyrazole core, typically at the 4-position, to yield 4-nitro-1H-pyrazole-3-carboxylic acid. nih.gov This reaction is usually carried out using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. vulcanchem.com The resulting nitro-substituted pyrazole-3-carboxylic acid is a valuable intermediate for the synthesis of more complex derivatives. smolecule.com

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group at the C3-position of the pyrazole ring is a versatile functional handle for the synthesis of a wide array of derivatives. Its conversion into more reactive intermediates, such as acid chlorides, opens up pathways to a variety of compounds, most notably amides and carboxamides, through reactions with diverse nucleophiles. These derivatization strategies are fundamental in medicinal chemistry for generating libraries of compounds for biological screening.

Formation of Acid Chlorides

A critical step in the derivatization of 1H-pyrazole-3-carboxylic acid is its activation, most commonly through conversion to the highly reactive 1H-pyrazole-3-carbonyl chloride. vulcanchem.com This intermediate is not typically isolated but is generated in situ for subsequent reactions. scielo.br The use of acid chlorides is a preferred method for synthesizing amides and esters under mild conditions.

The conversion of 1H-pyrazole-3-carboxylic acid and its substituted analogues to the corresponding acid chloride is frequently accomplished using thionyl chloride (SOCl₂). asianpubs.orgresearchgate.netresearchgate.net This reaction is a standard and efficient method, often performed by refluxing the carboxylic acid in an excess of thionyl chloride. scielo.brnih.gov In some procedures, the reaction is conducted without a solvent, and the excess thionyl chloride is later removed by evaporation. scielo.brnih.gov The resulting 1H-pyrazole-3-carbonyl chloride is a reactive intermediate, readily susceptible to nucleophilic attack. vulcanchem.commdpi.com For instance, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is converted to its acid chloride by reacting with excess SOCl₂ in a solventless medium. nih.gov Similarly, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is refluxed with thionyl chloride for two hours to yield the corresponding carbonyl chloride. scielo.br

Table 1: Synthesis of 1H-Pyrazole-3-carbonyl Chloride Derivatives using Thionyl Chloride

| Starting Carboxylic Acid | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Reaction with thionyl chloride | 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | researchgate.net |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Heating in excess SOCl₂ (solventless) | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | nih.gov |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Reflux with excess SOCl₂ for 2h | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | scielo.br |

| 4-Benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Treatment with thionyl chloride | 4-Benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | bch.ro |

Synthesis of Amides and Carboxamides

The 1H-pyrazole-3-carbonyl chloride intermediate is extensively used to synthesize a diverse range of amides and carboxamides. researchgate.net This is achieved through its reaction with various nitrogen-based nucleophiles, including primary and secondary amines. researchgate.nettubitak.gov.tr The high reactivity of the acid chloride facilitates the formation of the amide bond, often in high yields. nih.govtubitak.gov.tr These amide derivatives are a cornerstone in the development of new therapeutic agents due to the stability of the amide bond and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. vulcanchem.com

1H-Pyrazole-3-carbonyl chlorides readily react with both aliphatic and aromatic amines to furnish the corresponding N-substituted 1H-pyrazole-3-carboxamides. researchgate.netresearchgate.net For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride has been reacted with various anilides to produce the respective carboxamides. researchgate.net In a typical procedure, the acid chloride is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or xylene, and the amine is added, sometimes in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the HCl byproduct. scielo.brtubitak.gov.tr The reaction mixture is often stirred at room temperature or refluxed for several hours to ensure completion. scielo.brtubitak.gov.tr

Table 2: Synthesis of 1H-Pyrazole-3-carboxamides with Aliphatic and Aromatic Amines

| Pyrazole Acid Chloride | Amine | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Benzoyl-5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbonyl chloride | Ethylamine | Reflux in xylene for 3h | N-Ethyl-4-benzoyl-5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxamide | 45% | tubitak.gov.tr |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Substituted anilines | THF, Et₃N, 0-5 °C then RT for 10h | N-(substituted-phenyl)-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamides | 72-87% | scielo.br |

| 4-Benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Ammonia (B1221849) | Reaction with concentrated ammonia solution | 4-Benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide | 62% | bch.ro |

| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Butylamine | Xylene | N-Butyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | - | dergipark.org.tr |

The reaction of 1H-pyrazole-3-carbonyl chlorides with binucleophiles, such as diamines and amino alcohols, provides a route to more complex structures. researchgate.net Depending on the stoichiometry, these reactions can yield molecules where one or both nucleophilic groups have reacted. For example, reacting two molar equivalents of a pyrazole-3-carboxylic acid chloride with one equivalent of a diamine, like p-phenylenediamine, in refluxing THF with catalytic pyridine leads to the formation of bis-carboxamide derivatives. niscpr.res.in Studies have reported the successful synthesis of 1H-pyrazole-3-carboxamides and -carboxylates by reacting the acid chloride with binucleophiles like 1,2-diaminoethane, 1,2-diaminopropane, and 2-amino-2-methylpropanol in good yields (66–95%). researchgate.netresearchgate.net Similarly, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) can yield the corresponding 1H-pyrazole-3-carboxamide in 69% yield. mdpi.comnih.gov

Table 3: Derivatization with Binucleophiles

| Pyrazole Acid Chloride | Binucleophile | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 1,2-Diaminoethane | Benzene, catalytic pyridine, 5-6h | 1H-Pyrazole-3-carboxamide | 66-95% | researchgate.netresearchgate.net |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 2,3-Diaminopyridine | Benzene, base, 5h | 1H-Pyrazole-3-carboxamide or 3H-imidazo[4,5-b]pyridine derivative | 69% (carboxamide) | mdpi.comnih.gov |

| 1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | p-Phenylenediamine | Reflux in THF, catalytic pyridine, 4h | Bis-carboxamide derivative | 73% | niscpr.res.in |

The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been synthesized for biological evaluation against various diseases. jst.go.jpnih.gov Research has focused on developing these compounds as potential anticancer, antimicrobial, and enzyme inhibitors. nih.govasianpubs.orgresearchgate.net For instance, a series of novel pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and evaluated as potent carbonic anhydrase inhibitors. nih.gov Another study designed and synthesized 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives, identifying a potent and selective CDK2 inhibitor with effective anti-proliferative activity against melanoma and leukemia cell lines. nih.gov Furthermore, bi-heterocyclic N-(1H-pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamides have been synthesized and tested for their activity against tobacco mosaic virus (TMV) and as pesticidal agents. sioc-journal.cn The synthesis of these biologically active molecules often involves the core reactions of forming the acid chloride followed by amidation with a carefully selected amine to modulate the compound's physicochemical and pharmacological properties. nih.govjst.go.jp

Table 4: Examples of 1H-Pyrazole-3-carboxamide Derivatives for Biological Screening

| Compound Series | Synthetic Approach | Target Biological Activity | Reference |

|---|---|---|---|

| Pyrazole-carboxamides with sulfonamide moiety | Reaction of pyrazole acid chloride with various sulfonamide derivatives. | Carbonic anhydrase (hCA I and hCA II) inhibition. | nih.gov |

| N-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamides | Multi-step synthesis culminating in amidation. | Anticancer (cell proliferation inhibition) and DNA-binding interaction. | jst.go.jpnih.gov |

| 4-Benzoylamino-1H-pyrazole-3-carboxamide derivatives | Designed synthesis and evaluation. | Potent and selective CDK2 inhibition for cancer therapy. | nih.gov |

| N-(1H-Pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamides | Multi-step synthesis from ethyl 5-alkyl-1H-pyrazole-3-carboxylate. | Antiviral (TMV), insecticidal, and fungicidal activity. | sioc-journal.cn |

| Arylsulfonyl and carboxamide derivatives of 3-methyl-1H-pyrazol-5(4H)-one | Reaction with isocyanates. | Urease inhibition, antibacterial, and antioxidant assays. | researchgate.net |

Reactions with Binucleophiles (e.g., Diamines, Amino Alcohols)

Esterification Reactions

The carboxylic acid functionality of 1H-pyrazole-3-carboxylic acid is a versatile handle for various chemical modifications, with esterification being a fundamental conversion. This transformation is typically achieved through two primary routes: direct esterification of the carboxylic acid or conversion to an acid chloride followed by reaction with an alcohol.

Direct esterification can be accomplished by reacting the pyrazole-3-carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture under reflux. For instance, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has been successfully converted to its corresponding esters by refluxing with the alcohol and catalytic H₂SO₄ for three hours. ambeed.com

A more common and often higher-yielding method involves the initial conversion of the carboxylic acid to its more reactive acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂). The resulting pyrazole-3-carbonyl chloride is then reacted with the appropriate alcohol to furnish the ester. This method is advantageous as it proceeds under milder conditions and avoids the use of strong acids that might be incompatible with other functional groups on the pyrazole ring. For example, the esters of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid were prepared using the Schotten-Baumann method, which involves reacting the acid chloride with the corresponding alcohols. researchgate.net This two-step approach is widely applicable for the synthesis of various pyrazole-3-carboxylate esters. publish.csiro.auresearchgate.net

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Alcohol, cat. H₂SO₄, reflux, 3h | Corresponding ester | - | ambeed.com |

| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | 1. SOCl₂, 2. Alcohol (Schotten-Baumann) | Corresponding ester | - | researchgate.net |

| 1H-Pyrazole-3-carboxylic acid | 1. SOCl₂, 2. Alcohol/N-nucleophile | Ester or Amide derivative | - | publish.csiro.auvulcanchem.com |

Formation of Hydrazides and Subsequent Reactions

The conversion of 1H-pyrazole-3-carboxylic acids into their corresponding hydrazides opens up pathways for the synthesis of various fused heterocyclic systems. The most common method for preparing pyrazole-3-carbohydrazides involves the reaction of a pyrazole-3-carbonyl chloride with hydrazine hydrate (B1144303) or substituted hydrazines.

For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride reacts with various acyl hydrazides in refluxing benzene, toluene, or xylene for 1-2 hours to produce N'-acyl-4-benzoyl-1,5-phenyl-1H-pyrazole-3-carbohydrazides in moderate to good yields (80-86%). vulcanchem.com Similarly, reaction of the acid chloride with hydrazine derivatives can yield N,N-disubstituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides. researchgate.net

These pyrazole hydrazides are valuable intermediates. For instance, they can undergo cyclocondensation reactions to form fused pyrazolo[3,4-d]pyridazinone derivatives. publish.csiro.auvulcanchem.com The reaction of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide with various reagents has been shown to produce a range of heterocyclic systems, including 1,2,4-triazolin-3-thiones, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, some of which exhibit potential antitumor and anti-HCV activities. masterorganicchemistry.comyoutube.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Acetic hydrazide, Benzene, reflux, 2h | N'-Acetyl-4-benzoyl-1,5-phenyl-1H-pyrazole-3-carbohydrazide | 86% | vulcanchem.com |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Cyano acetic hydrazide, Xylene, reflux, 2h | N'-(Cyanoacetyl)-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazide | - | vulcanchem.com |

| 1H-Pyrazole-3-carbonyl chloride derivatives | Hydrazine hydrate or Phenylhydrazine | Pyrazolo[3,4-d]pyridazinone derivatives | - | publish.csiro.auvulcanchem.com |

Acylation Reactions

Acylation reactions involving 1H-pyrazole-3-carboxylic acid can occur at either the carboxylic acid group or the pyrazole ring itself. The carboxylic acid can be converted into an amide, which is a form of acylation. This is typically achieved by first preparing the acid chloride, which is then reacted with an amine. For instance, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride has been reacted with various amines and ureas to yield the corresponding amides and carbo-urea derivatives. researchgate.net Similarly, treatment of 1H-pyrazole-3-carboxylic acid chloride with aromatic diamines produces 1H-pyrazole-3-carboxamides. researchgate.net

Acylation can also be directed towards the pyrazole ring, a reaction known as Friedel-Crafts acylation, which is discussed in more detail in section 2.3.2.

Reactivity of the Pyrazole Ring System

Reactions with Grignard Reagents for Alkylation and Hydroxylation

The reaction of derivatives of 1H-pyrazole-3-carboxylic acid with Grignard reagents can lead to a variety of products, resulting from the nucleophilic attack of the Grignard reagent on the carbonyl groups present in the molecule. The outcome of the reaction is highly dependent on the specific substrate and reaction conditions.

A study on the reactivity of various 1H-pyrazole-3-carboxylic acid derivatives with methylmagnesium chloride revealed several transformation pathways. niscpr.res.in The ester and acid chloride functionalities are primary sites for Grignard reagent attack. As is typical for the reaction of Grignard reagents with esters, double addition can occur to yield a tertiary alcohol. masterorganicchemistry.com This represents a combined alkylation and hydroxylation of the original carboxylate carbon.

Specifically, the treatment of certain 4-substituted-3-ester/acyl-1,5-diaryl-1H-pyrazoles with methylmagnesium chloride has been shown to produce 3-(1-hydroxy-1-methylethyl)-1,5-diaryl-1H-pyrazoles. niscpr.res.in In some cases, the Grignard reagent can also react with other electrophilic centers on the molecule, such as a benzoyl group at the 4-position, leading to products like 3-acyl-4-(1-hydroxy-1-phenylethyl)-1-aryl-5-phenyl-1H-pyrazoles. niscpr.res.in These reactions highlight the utility of Grignard reagents in introducing alkyl groups and generating hydroxyl functionalities on pyrazole scaffolds.

| Pyrazole Derivative | Grignard Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Substituted-3-ester-1,5-diaryl-1H-pyrazoles | CH₃MgCl | 4-Substituted-3-(1-hydroxy-1-methylethyl)-1,5-diaryl-1H-pyrazoles | niscpr.res.in |

| 3-Acyl-4-benzoyl-1-aryl-5-phenyl-1H-pyrazoles | CH₃MgCl | 3-Acyl-4-(1-hydroxy-1-phenylethyl)-1-aryl-5-phenyl-1H-pyrazoles | niscpr.res.in |

Friedel-Crafts Acylations

Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic and heterocyclic rings. In the context of the pyrazole ring system, this reaction typically occurs at the C4-position, which is the most nucleophilic carbon. For N-substituted pyrazoles, direct C-acylation is possible. For instance, the Friedel-Crafts acylation of 1-phenylpyrazole (B75819) leads to substitution at the 4-position of the pyrazole ring. researchgate.net

This electrophilic substitution has been applied to derivatives of 1H-pyrazole-3-carboxylic acid. The reaction of 1H-pyrazole-3-carboxylic acid chloride derivatives with arenes in the presence of a Lewis acid, such as anhydrous aluminum chloride, results in the formation of 4-acyl-1H-pyrazole-3-carboxylic acid derivatives. researchgate.net

Furthermore, intramolecular Friedel-Crafts reactions of pyrazole derivatives bearing a suitable carboxylic acid or ester side chain are employed for the synthesis of fused polycyclic systems. publish.csiro.auresearchgate.netpublish.csiro.au For example, pyrazole-based carboxylic acid or ester derivatives can undergo intramolecular Friedel-Crafts cycliacylations in the presence of Lewis or Brønsted acids like AlCl₃, polyphosphoric acid (PPA), or trifluoromethanesulfonic acid (TfOH) to yield tetracyclic pyrazolo-fused carbo- and N-heterocyclic systems. publish.csiro.aupublish.csiro.au

| Substrate | Reagents and Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1-Phenylpyrazole | Acylating agent, Lewis acid | 1-Phenyl-4-acylpyrazole | Intermolecular | researchgate.net |

| 1H-Pyrazole-3-carboxylic acid chloride derivative | Arene, AlCl₃ | 4-Aroyl-1H-pyrazole-3-carboxylic acid derivative | Intermolecular | researchgate.net |

| Pyrazole-based carboxylic acid/ester derivative | AlCl₃/CH₃NO₂, PPA, or TfOH | Tetracyclic pyrazolo-fused system | Intramolecular | publish.csiro.aupublish.csiro.au |

Regioselective Substitutions via Metalation Strategies

Direct C-H functionalization of the pyrazole ring via metalation offers a powerful and atom-economical approach to introduce substituents with high regioselectivity, avoiding the need for pre-functionalized substrates. The inherent acidity of specific protons on the pyrazole ring, influenced by the nitrogen atoms and substituents, can be exploited for selective deprotonation.

The C5-proton of the pyrazole ring is generally the most acidic due to the inductive effect of the adjacent sp²-hybridized nitrogen atom, making it a prime site for metalation. researchgate.net Various directing groups can be installed on the pyrazole nitrogen to control the regioselectivity of C-H activation at different positions of the pyrazole ring or at substituents attached to it. Carboxylic acid and ester functionalities can themselves act as directing groups in such transformations. nih.gov

For instance, the use of strong bases like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the regioselective metalation (magnesiation or zincation) of pyrazole scaffolds. The resulting organometallic intermediates can then be trapped with a variety of electrophiles, including cross-coupling partners, acylating agents, and cyanating agents, to introduce functionality at specific positions. researchgate.net This strategy provides a versatile toolbox for the synthesis of highly functionalized pyrazole derivatives. While specific examples detailing the direct metalation of the 1H-pyrazole-3-carboxylic acid parent compound are sparse, the principles of directed metalation are broadly applicable to its derivatives, where the carboxylate group or other substituents can influence the site of C-H activation. researchgate.netnih.gov

Hydrogenation for Pyrazoline and Pyrazolidine (B1218672) Formation

The aromatic pyrazole ring, including that in 1H-pyrazole-3-carboxylic acid and its derivatives, is generally resistant to reduction. ijnrd.orgglobalresearchonline.net However, it can undergo catalytic hydrogenation to yield its less saturated analogues, pyrazolines and subsequently pyrazolidines. ijnrd.orgglobalresearchonline.netglobalresearchonline.nettandfonline.com This process involves the saturation of the double bonds within the pyrazole ring, leading to a loss of aromaticity. ijnrd.org The initial hydrogenation product is typically a pyrazoline (dihydropyrazole), which can be further reduced to a pyrazolidine (tetrahydropyrazole). globalresearchonline.net

The specific conditions and catalysts for these transformations are crucial for achieving high yields and selectivity. While pyrazoles are resistant to many reducing agents, catalytic hydrogenation provides an effective route to these saturated heterocycles. ijnrd.orgglobalresearchonline.nettandfonline.com Pyrazolines are noted to be less stable and stronger bases compared to their pyrazole precursors. tandfonline.com

Detailed studies on the hydrogenation of pyrazoline isomers have shed light on catalyst efficacy. For instance, the hydrogenation of 1-pyrazoline and 2-pyrazoline (B94618) to pyrazolidine has been investigated using various metal-on-carbon catalysts. It was found that a Rh/C catalyst is effective for the quantitative hydrogenation of a mixture of both pyrazoline isomers. researchgate.net In contrast, a Pd/C catalyst was shown to hydrogenate 1-pyrazoline but was ineffective for 2-pyrazoline, an effect attributed to catalyst poisoning by the NH group of the 2-pyrazoline. researchgate.net Raney nickel has also been identified as an effective catalyst for this transformation. researchgate.net

Table 1: Catalytic Hydrogenation of Pyrazoline Isomers to Pyrazolidine

| Catalyst | Substrate(s) | Product | Efficacy/Observations | Reference(s) |

|---|---|---|---|---|

| Pd/C | 1-Pyrazoline | Pyrazolidine | Effective for 1-pyrazoline. | researchgate.net |

| Pd/C | 2-Pyrazoline | No reaction | Ineffective; catalyst poisoning observed. | researchgate.net |

| Pt/C | 2-Pyrazoline | Pyrazolidine | Slow hydrogenation occurred. | researchgate.net |

| Pd/Pt/C (mixed) | 2-Pyrazoline | Pyrazolidine | Slow hydrogenation occurred. | researchgate.net |

| Rh/C | 1- and 2-Pyrazoline mixture | Pyrazolidine | Quantitative yield. | researchgate.net |

| Raney Nickel | 1- and 2-Pyrazoline mixture | Pyrazolidine | Good results reported. | researchgate.net |

Cross-Coupling Reactions (e.g., C-N and C-C bond formation)

Cross-coupling reactions are powerful tools for the functionalization of the pyrazole core, enabling the formation of C-C and C-N bonds. These methods are instrumental in synthesizing a diverse range of derivatives of 1H-pyrazole-3-carboxylic acid. jst.go.jp Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed to introduce aryl, heteroaryl, alkenyl, and alkynyl substituents onto the pyrazole ring. researchgate.net

The Suzuki-Miyaura reaction, in particular, has been extensively used for C-C bond formation. It involves the coupling of a halo-pyrazole derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. psu.edu For instance, unprotected pyrazole amides can undergo Suzuki coupling with aryl boronic acids. The reaction has been applied to synthesize 3-aryl indazoles, which share the pyrazole core structure, in excellent yields. nih.gov However, challenges exist, as the presence of acidic functional groups like carboxylic acids or the pyrazole N-H on the boronic acid can inhibit the reaction. nih.gov To overcome the inhibitory effect of unprotected azoles, specific precatalysts and optimized reaction conditions have been developed. nih.gov

The Heck reaction provides a method for the C-C bond formation between a halo-pyrazole and an alkene. researchgate.net Oxidative Heck reactions have been developed that tolerate strongly coordinating heterocycles like pyrazole. rsc.org For example, a pyrazole-substituted acrylamide (B121943) ester can undergo an oxidative Heck reaction with an internal olefin. rsc.org

Sonogashira coupling is used to introduce alkynyl groups via the reaction of a halo-pyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net This method has been used to prepare precursors for condensed pyrazole systems. researchgate.net Furthermore, decarboxylative coupling reactions have emerged as an alternative strategy for C-C and C-S bond formation, using carboxylic acids as starting materials. acs.orgresearchgate.net

Table 2: Examples of Cross-Coupling Reactions on Pyrazole Derivatives

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide + Aryl boronic acid | Pd(0), K₃PO₄ | Arylated thiophene-pyrazole derivatives | |

| Suzuki-Miyaura | 3-Chloroindazole + 3-Fluorophenylboronic acid | Pd(II) precatalyst (P2), K₃PO₄ | 3-Arylindazole | nih.gov |

| Suzuki-Miyaura | 3-(Trifluoromethyl)-pyrazolylboronic esters + Heteroaryl halides | Palladium catalyst | Heteroaryl-(trifluoromethyl)pyrazoles | psu.edu |

| Heck (Oxidative) | Pyrazole substituted acrylamide ester + Internal olefin | Ru(II) catalyst | Olefination product | rsc.org |

| Sonogashira | Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylate + Alkynes | Palladium catalyst | 5-Alkynyl-4-(ethoxycarbonyl)pyrazoles | researchgate.net |

| Sonogashira | 1-(1-protected)-3-iodo-1H-pyrazole derivatives + Phenylacetylene | Pd/Cu catalyst | N-unprotected 3-(phenylethynyl)pyrazoles | researchgate.net |

| Decarboxylative C-C | 3-Indoleacetic acids + Pyrazolones | Copper salt | Indolylmethyl-substituted pyrazolones | acs.org |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

[3+2] Cycloaddition reactions are a cornerstone in the synthesis of the pyrazole ring itself. vulcanchem.commdpi.com These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered pyrazole heterocycle. While this method primarily constructs the core ring, which can then be functionalized to 1H-pyrazole-3-carboxylic acid, it is a fundamental pathway to pyrazole derivatives.

A prevalent example of a [3+2] cycloaddition is the reaction of a nitrile imine with an alkene or an alkyne. mdpi.com Nitrile imines, often generated in situ from hydrazonoyl halides, act as the 1,3-dipole that reacts with the dipolarophile (the alkene or alkyne) to yield pyrazolines or pyrazoles, respectively. organic-chemistry.org

Another significant [3+2] cycloaddition approach involves the reaction of diazo compounds with alkynes or alkenes. mdpi.comorganic-chemistry.org For instance, the cycloaddition of diazomethane (B1218177) onto acrylate (B77674) esters, followed by an oxidative rearrangement, can produce 4-substituted 3-pyrazole esters. researchgate.net Similarly, diazo compounds generated in situ from N-tosylhydrazones react with unactivated bromo-vinyl acetals (as alkyne surrogates) to provide 3,5-disubstituted pyrazoles. organic-chemistry.org These methods offer high regioselectivity and are tolerant of various functional groups.

More recent developments include silver-mediated [3+2] cycloadditions using N-isocyanoiminotriphenylphosphorane as a "CNN" building block with terminal alkynes, which proceeds under mild conditions. organic-chemistry.org

Table 3: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Hydrazonoyl Halides (for Nitrile Imine) | Vinylsulfonium salts | Base | Pyrazole derivatives | organic-chemistry.org |

| N-Tosylhydrazones (for Diazo compounds) | Bromovinyl acetals | Base | 3,5-Disubstituted pyrazoles | organic-chemistry.org |

| N-Isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver catalyst | Pyrazoles | organic-chemistry.org |

| Dialkyl azodicarboxylates | Substituted propargylamines | Phosphine-free, room temp. | Functionalized pyrazoles | organic-chemistry.org |

| β,γ-Unsaturated hydrazones | N/A | Cu-catalyzed aerobic oxidation | Pyrazole derivatives | organic-chemistry.org |

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1H-Pyrazole-3-carboxylic acid. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all protons and carbons in the molecule. spectrabase.commdpi.comresearchgate.net

The ¹H NMR spectrum of 1H-Pyrazole-3-carboxylic acid, typically recorded in a solvent like DMSO-d₆, displays distinct signals corresponding to each unique proton in the structure. spectrabase.com The spectrum is characterized by signals for the two protons on the pyrazole (B372694) ring, a labile proton from the N-H group, and another from the carboxylic acid O-H group. The protons on the pyrazole ring appear as doublets due to coupling with their adjacent proton. The N-H and O-H protons usually appear as broad singlets, and their chemical shifts can be concentration-dependent.

Table 1: ¹H NMR Spectroscopic Data for 1H-Pyrazole-3-carboxylic acid

| Proton Assignment | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |

| H4 (Pyrazole Ring) | 6.8 - 7.2 | Doublet |

| H5 (Pyrazole Ring) | 7.5 - 8.0 | Doublet |

| NH (Pyrazole Ring) | 13.0 - 14.0 | Broad Singlet |

| OH (Carboxylic Acid) | 12.0 - 13.5 | Broad Singlet |

Note: Data presented are typical values and may vary based on solvent and experimental conditions. The availability of ¹H NMR spectra for Pyrazole-3-carboxylic acid is confirmed in spectral databases. spectrabase.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1H-Pyrazole-3-carboxylic acid, three distinct signals are expected for the pyrazole ring carbons (C3, C4, and C5) and one signal for the carboxylic acid carbon. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The carbonyl carbon of the carboxylic acid typically appears significantly downfield. spectrabase.comresearchgate.net

Table 2: ¹³C NMR Spectroscopic Data for 1H-Pyrazole-3-carboxylic acid

| Carbon Assignment | Chemical Shift (δ) ppm (Typical Range) |

| C3 (Pyrazole Ring) | 140 - 145 |

| C4 (Pyrazole Ring) | 105 - 110 |

| C5 (pyrazole Ring) | 130 - 135 |

| C=O (Carboxylic Acid) | 160 - 165 |

Note: Data presented are typical values based on related structures and may vary. The availability of ¹³C NMR spectra for Pyrazole-3-carboxylic acid is confirmed in spectral databases. spectrabase.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between protons within the molecule. mdpi.comresearchgate.netscispace.com In the case of 1H-Pyrazole-3-carboxylic acid, a COSY experiment would show a cross-peak connecting the signals of the H4 and H5 protons, confirming their adjacent positions on the pyrazole ring. scispace.com

Carbon-13 NMR (¹³C NMR)

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in 1H-Pyrazole-3-carboxylic acid by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. spectrabase.comresearchgate.net

The IR spectrum of 1H-Pyrazole-3-carboxylic acid shows characteristic absorption bands that confirm its structure. The most prominent features are the broad O-H stretching vibration from the carboxylic acid group, which often overlaps with the N-H stretch of the pyrazole ring, and the sharp, strong C=O stretching vibration of the carbonyl group. researchgate.net Stretching and bending vibrations associated with the pyrazole ring also appear in the fingerprint region. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for 1H-Pyrazole-3-carboxylic acid

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| N-H Stretch (Pyrazole Ring) | 3100 - 3300 | Broad |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C and C=N Stretches (Ring) | 1450 - 1600 | Multiple Peaks |

Note: The availability of FT-IR spectra for Pyrazole-3-carboxylic acid is noted in spectral databases. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like the pyrazole ring in 1H-Pyrazole-3-carboxylic acid exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are related to the π-electron system of the heterocyclic ring and the attached chromophoric carboxylic acid group. While specific data for the parent compound requires consultation of spectral databases, related pyrazole derivatives show absorption maxima in the range of 215-260 nm. spectrabase.comvulcanchem.comeuropa.eu The presence of UV-Vis spectral data for this compound is confirmed in chemical databases. spectrabase.comnist.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For "1H-Pyrazole-3-carboxylic acid," mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular formula (C₄H₄N₂O₂). spectrabase.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for the analysis of pyrazole derivatives. nih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural information. For example, the mass spectrum of ethyl 5-methyl-1H-pyrazole-3-carboxylate, a derivative, has been documented, providing insight into the fragmentation pathways of the pyrazole core and its substituents. nist.gov

Table 2: Mass Spectrometry Data for 1-methyl-1H-pyrazole-3-carboxylic acid

| Technique | Library | m/z values | Source |

|---|---|---|---|

| GC-MS | Main library | 109, 126 | NIST Mass Spectrometry Data Center |

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional molecular and crystal structure of compounds.

Single-crystal X-ray diffraction is the gold standard for elucidating the precise atomic arrangement in a crystalline solid. ccspublishing.org.cn This technique has been extensively used to characterize derivatives of "1H-Pyrazole-3-carboxylic acid" and their coordination complexes. nih.govnih.govnih.govrsc.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. mdpi.com For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined to be in the triclinic space group P-1. nih.gov

In the crystal structures of related compounds, intermolecular hydrogen bonds are commonly observed, often involving the carboxylic acid group and the nitrogen atoms of the pyrazole ring. iucr.org These interactions can lead to the formation of extended networks, such as chains or layers. mdpi.comtandfonline.com For instance, in a copper(II) complex of 1H-pyrazole-3-carboxylate, complex molecules are linked into layers through O-H···O and N-H···O hydrogen bonds. iucr.org Furthermore, π–π stacking interactions between the aromatic pyrazole rings contribute to the stability of the crystal structure, often resulting in the formation of three-dimensional supramolecular frameworks. rsc.orgtandfonline.com The study of these interactions is crucial for crystal engineering, where the goal is to design materials with specific properties based on the controlled assembly of molecular building blocks. tandfonline.comrsc.org

Table 3: Crystallographic Data for a Representative Pyrazole Carboxylic Acid Derivative This table showcases typical crystallographic data obtained for a derivative, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid. nih.govcomu.edu.tr

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.612(1) |

| b (Å) | 9.894(1) |

| c (Å) | 17.380(1) |

| α (°) | 90.213(5) |

| β (°) | 104.99(1) |

| γ (°) | 111.072(5) |

| Volume (ų) | 1481.3(2) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations have been extensively applied to pyrazole (B372694) derivatives to elucidate their molecular characteristics. tandfonline.comresearchgate.netnih.gov Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to perform these calculations. nih.govicm.edu.pl These studies provide fundamental insights into the molecule's geometry, vibrational modes, electronic orbitals, and potential for various applications.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole-based compounds, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. tandfonline.comnih.gov

Studies on pyrazole derivatives have shown that the pyrazole ring is typically planar. vulcanchem.comdntb.gov.ua For instance, in a theoretical study of a substituted pyrazole-3-carboxylic acid, the bond length of the N–N bond within the pyrazole ring was calculated to be 1.36 Å using the B3LYP/6-311++G(d,p) method. icm.edu.pl The C=O bond length of the carboxylic acid group in a similar compound was calculated to be approximately 1.232 Å, indicating a partial double-bond character. icm.edu.pl These optimized structural parameters often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Table 1: Selected Calculated Bond Lengths for Pyrazole Derivatives from DFT Studies

| Bond | Calculated Length (Å) | Computational Method | Source |

| N-N (pyrazole ring) | 1.372 - 1.381 | B3LYP/6-31G(d,p) | nih.gov |

| N-N (pyrazole ring) | 1.36 | B3LYP/6-311++G(d,p) | icm.edu.pl |

| C=O (carboxylic acid) | 1.232 | B3LYP/6-311++G(d,p) | icm.edu.pl |

| C-N (pyrazole ring) | 1.298 - 1.300 | B3LYP/6-31G(d,p) | nih.gov |

Note: The data presented is for various pyrazole derivatives and serves as an illustrative example of typical computational results.

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) or a transition state (characterized by one imaginary frequency). mdpi.com The calculated vibrational spectra (e.g., FT-IR) can be compared with experimental spectra to validate the computational model. nih.govderpharmachemica.com

Key vibrational modes for pyrazole carboxylic acids include:

O-H stretching: Associated with the carboxylic acid group, typically observed in the range of 2500–3300 cm⁻¹. vulcanchem.com

C=O stretching: From the carbonyl of the carboxylic acid, appearing as a strong absorption around 1700 cm⁻¹. vulcanchem.com

C-H stretching: Aromatic C-H vibrations are generally found between 3000 and 3100 cm⁻¹. researchgate.net

Ring vibrations: Deformations and stretching of the pyrazole ring occur in the fingerprint region (below 1600 cm⁻¹). derpharmachemica.com

Theoretical calculations help in the precise assignment of these vibrational bands to specific atomic motions, which can be challenging to determine from experimental data alone. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. vulcanchem.com

For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be distributed across the molecular skeleton. tandfonline.com DFT calculations are widely used to determine the energies of these orbitals. materialsciencejournal.org Studies on various pyrazole carboxylic acid analogs have reported HOMO-LUMO gaps in the range of approximately 4.0 to 5.4 eV, indicating moderate to high stability. researchgate.netvulcanchem.com

Table 2: Representative HOMO-LUMO Energy Gaps for Pyrazole Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Pyrazole-carboxylic acid derivative | - | - | ~4.5 | vulcanchem.com |

| Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | - | - | 4.2 | |

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | - | - | 5.37 | researchgate.net |

| Pyrazoline derivative (S2 structure) | - | - | 4.054 | bohrium.com |

Note: The specific values are dependent on the exact molecular structure and the level of theory used.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. tandfonline.com By mapping the electrostatic potential onto the electron density surface, one can identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). wuxiapptec.com

For 1H-Pyrazole-3-carboxylic acid and its derivatives, MEP analysis predicts the most likely sites for intermolecular interactions. bohrium.com The negative potential is generally concentrated around the electronegative oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack and hydrogen bond formation. vulcanchem.com The hydrogen atom of the carboxylic acid, on the other hand, exhibits a positive electrostatic potential. bhu.ac.in These maps are invaluable for predicting hydrogen bonding patterns and the docking behavior of molecules with biological targets like enzymes or receptors. nih.gov

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). tandfonline.com

Several studies have investigated pyrazole derivatives for their NLO potential. nih.gov The presence of electron donor and acceptor groups and an extended π-conjugated system can lead to significant NLO responses. mdpi.com Calculations have shown that some pyrazole compounds possess high hyperpolarizability values, suggesting they are good candidates for NLO applications. nih.govresearchgate.net The theoretical investigation of these properties is crucial for designing novel molecules with enhanced NLO activity. icm.edu.pl

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the intuitive Lewis structure concept. uni-muenchen.de

NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects. nih.govtandfonline.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the stability of the molecule arising from these delocalizations. This is evaluated using second-order perturbation theory, where a larger interaction energy indicates a more significant delocalization. tandfonline.com For pyrazole derivatives, NBO analysis helps to understand the stability conferred by interactions involving the pyrazole ring and its substituents, as well as to analyze potential hydrogen bonding sites. nih.govdntb.gov.ua

Non-Linear Optical (NLO) Properties

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as derivatives of 1H-pyrazole-3-carboxylic acid, to the active sites of macromolecules like enzymes and DNA.

Derivatives of 1H-pyrazole-3-carboxylic acid have been identified as potential inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are significant targets in the management of type 2 diabetes. Molecular docking studies have been instrumental in elucidating the interaction mechanisms.

Computational analyses of pyrazole derivatives have shown that they can effectively bind to the active sites of these enzymes. For instance, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related structure, demonstrated moderate inhibitory activity against both α-glucosidase and α-amylase, with in vitro IC50 values of 310.57 ± 2.67 µM and 182.19 ± 3.20 µM, respectively. tandfonline.com Molecular docking of this compound revealed an inhibition constant (Ki) for the α-amylase enzyme of 33.60 µM. tandfonline.com

Docking studies on other pyrazole derivatives have highlighted key interactions. Acyl pyrazole sulfonamides were found to be potent α-glucosidase inhibitors, with one derivative exhibiting an IC50 value of 1.13 ± 0.06 µM, significantly more potent than the standard, acarbose (B1664774). frontiersin.org In silico analysis revealed that the pyrazole and sulfonamide moieties were crucial for interacting with active site residues. frontiersin.org Similarly, studies on pyrazolo[3,4-b]pyridine derivatives showed that both ester and hydrazide forms have strong binding affinities for α-amylase, with hydrazide derivatives showing particularly favorable interactions. nih.gov Dihydropyrazole analogues also showed excellent activity against α-amylase, with docking studies confirming their ability to establish suitable interactions within the enzyme's active site. acs.org

The carboxylic acid group or its bioisosteres, like the carbohydrazide (B1668358) moiety, frequently participate in crucial hydrogen bonding with polar residues in the enzyme's active site, while the pyrazole ring and its substituents can engage in hydrophobic and π-π stacking interactions. vulcanchem.comvulcanchem.comresearchgate.net For example, docking simulations of some pyrazole derivatives against cyclooxygenase-2 (COX-2) suggested a binding affinity of -7.2 kcal/mol. vulcanchem.com

| Derivative Class | Target Enzyme | Reported IC50 Value (µM) | Reference |

|---|---|---|---|

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-glucosidase | 310.57 ± 2.67 | tandfonline.com |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-amylase | 182.19 ± 3.20 | tandfonline.com |

| Acyl pyrazole sulfonamide (most potent) | α-glucosidase | 1.13 ± 0.06 | frontiersin.org |

| Pyrazolo[3,4-b]pyridine ester (6b) | α-amylase | 5.14 | nih.gov |

| Pyrazolo[3,4-b]pyridine hydrazide (7f) | α-amylase | 5.10 | nih.gov |

| Dihydropyrazole analogue (compound 11) | α-amylase | 0.5509 | acs.org |

Computational docking has also been employed to predict and analyze the interactions between 1H-pyrazole-3-carboxylic acid derivatives and DNA. These studies are vital for understanding the mechanisms of potential anticancer agents that target DNA.

Research on 1H-pyrazole-3-carboxamide derivatives has shown their potential to interact with DNA. jst.go.jpnih.gov A DNA minor groove binding model was developed, and binding energies were predicted for these compounds. jst.go.jpnih.gov The computational predictions were consistent with experimental results from electronic absorption spectroscopy and viscosity measurements, which confirmed the DNA binding ability. jst.go.jpnih.gov One specific derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), was found to have the highest DNA-binding affinity, with a binding constant (K) of 1.06×10^5 M⁻¹. jst.go.jpnih.gov This compound was also shown to induce cleavage of supercoiled plasmid pBR322 DNA, suggesting that DNA could be a potential therapeutic target for this class of pyrazole derivatives. jst.go.jpnih.gov

Other studies have suggested that the planar structure of the pyrazole ring system is conducive to π-π stacking interactions with DNA bases. vulcanchem.com Furthermore, molecular docking has been used to investigate the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, by pyrazole-based compounds. mdpi.commdpi.com

| Derivative | Interaction Type | Binding Constant (K) | Key Finding | Reference |

|---|---|---|---|---|

| pym-5 | Minor Groove Binding | 1.06 x 105 M-1 | Highest DNA-binding affinity in its series; induces DNA cleavage. | jst.go.jpnih.gov |

| 1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid derivative | DNA Intercalation | 1.06 x 105 M-1 | Intercalates via the minor groove. | vulcanchem.com |

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)

Semi-Empirical and Ab Initio Calculations for Reaction Mechanisms

Semi-empirical and ab initio quantum chemical methods are used to study the mechanisms of chemical reactions involving 1H-pyrazole-3-carboxylic acid and its derivatives. These calculations provide detailed information about transition states, intermediates, and the electronic changes that occur during a reaction.

The mechanism of the reaction between 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride and 2,3-diaminopyridine (B105623) has been investigated using semi-empirical (AM1, PM3) and ab initio (RHF/STO-3G) methods. mdpi.com The calculations showed that the first step is a nucleophilic addition of an amino group from diaminopyridine to the electrophilic carbonyl carbon of the acid chloride. The calculations identified the transition state (TS1) for this step, revealing the bond lengths and charge redistribution as the new C-N bond forms and the C-Cl bond breaks. mdpi.com

Similarly, the reaction mechanism between 1H-pyrazole-3-carboxylic acid chloride and various binucleophiles (like diamines and amino alcohols) was studied using semi-empirical AM1 calculations. researchgate.netkastamonu.edu.tr These theoretical studies are crucial for understanding the reactivity of the acid chloride and for predicting the products of its reactions with different nucleophiles. researchgate.netkastamonu.edu.trresearchgate.nettubitak.gov.tr

Ab initio calculations have also been used to explore substituent effects on the tautomerism of the pyrazole ring. mdpi.com It was found that electron-donating groups tend to favor the C3-tautomer, whereas electron-withdrawing groups like a carboxylic acid (COOH) were found to stabilize the C5-tautomer. mdpi.com

Thermodynamic Property Calculations

Theoretical calculations are also valuable for determining the thermodynamic properties of 1H-pyrazole-3-carboxylic acid and its derivatives. Methods like Density Functional Theory (DFT) can predict properties such as enthalpy, entropy, and Gibbs free energy.

For the compound 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, thermodynamic properties were calculated at the B3LYP/6-31G(d,p) level of theory. nih.gov These calculations can provide data on the stability of different conformations, such as the monomeric versus the hydrogen-bonded dimeric form. nih.gov The results indicated good agreement between the optimized geometry and theoretical vibration frequencies of the dimeric form and experimental data. nih.gov

Quantum chemical calculations on various pyrazole-3-carbohydrazides have been used to determine properties like the highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), the HOMO-LUMO energy gap, dipole moment, and global hardness and softness. chesci.comresearchgate.net These parameters are essential for understanding the molecule's reactivity and kinetic stability. For some derivatives, properties like boiling point and density have also been predicted computationally. vulcanchem.com

| Derivative | Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid | B3LYP/6-31G(d,p) | Thermodynamic Properties (Entropy, Heat Capacity, etc.) | Calculated for monomer and dimer | nih.gov |

| 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid | Computational Prediction | Boiling Point | 445.1 ± 25.0 °C | vulcanchem.com |

| 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid | Computational Prediction | Density | 1.47 ± 0.1 g/cm³ | vulcanchem.com |

| 1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid analog | DFT | Dipole Moment | 5.2 Debye | vulcanchem.com |

Coordination Chemistry of 1h Pyrazole 3 Carboxylic Acid and Its Ligands

Structural Characterization of Metal Complexes

Hydrogen Bonding and π-π Stacking Interactions in Complexes

The supramolecular architecture of coordination complexes derived from 1H-pyrazole-3-carboxylic acid and its analogues is significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. These weak interactions play a critical role in the stabilization of the crystal lattice and the formation of higher-dimensional networks, such as one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. nih.govresearchgate.netrsc.orgunirioja.esresearchgate.netresearchgate.net

The pyrazole (B372694) ring and the carboxylate group of the ligand are primary sites for hydrogen bonding. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atom at position 2 and the oxygen atoms of the carboxylate group serve as effective hydrogen bond acceptors. nih.govresearchgate.netresearchgate.net This leads to the formation of various robust hydrogen-bonding motifs, including N-H···O, O-H···O (often involving coordinated water molecules), and C-H···O interactions. researchgate.netfrontiersin.org These interactions link individual complex units, extending the structure into elaborate supramolecular assemblies. For instance, in a trans-diaquabis(1H-pyrazole-3-carboxylato-κ²N,O)copper(II) dihydrate complex, mononuclear units are connected into layers through intermolecular O-H···O and N-H···O hydrogen bonds, which are further extended into a 3D network by solvent water molecules. researchgate.net

The interplay between hydrogen bonding and π-π stacking dictates the final topology of the coordination polymer. For example, a copper(II) complex with 5-hydroxy-1H-pyrazole-3-carboxylic acid forms a 3D supramolecular structure constructed from mononuclear units linked through a combination of hydrogen bonds and π-π stacking. researchgate.netrsc.org Similarly, manganese(II) and copper(II) complexes with 3,5-dimethyl pyrazole are stabilized by a combination of O-H···O, N-H···O, C-H···O, and π-stacking interactions, resulting in layered assemblies. frontiersin.org The deliberate use of these non-covalent interactions is a key strategy in crystal engineering to design coordination polymers with specific network architectures and properties. unirioja.esresearchgate.net

Applications of Coordination Complexes

Coordination complexes of 1H-pyrazole-3-carboxylic acid and its derivatives have garnered significant interest due to their diverse potential applications in fields ranging from materials science to medicinal chemistry.

Photocatalytic Properties (e.g., degradation of dyes)

Coordination polymers (CPs) based on pyrazole-carboxylate ligands have emerged as promising materials for the photocatalytic degradation of organic pollutants, such as industrial dyes. researchgate.netresearchgate.netrsc.org These materials can harness visible or UV light to generate reactive oxygen species that break down dye molecules into less harmful substances.

Several studies have demonstrated the efficacy of these complexes. For instance, coordination polymers of manganese(II) and cadmium(II) with 5-hydroxy-1H-pyrazole-3-carboxylic acid have shown excellent photocatalytic activity for the degradation of methylene (B1212753) blue (MB) under visible light. researchgate.netrsc.org The cadmium complex, in particular, achieved a degradation efficiency of 96.7% within 90 minutes. researchgate.netrsc.org Similarly, lanthanide-based CPs, such as those involving La(III) and Y(III), also exhibit good photocatalytic performance in degrading methylene blue. researchgate.net

The photocatalytic mechanism generally involves the excitation of the complex by light, leading to the generation of electron-hole pairs. These charge carriers can then react with water or oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•-), which are responsible for the degradation of the dye molecules. researchgate.net The efficiency of these photocatalysts can be tuned by altering the metal center or the ligand structure. Research has shown that creating bimetallic systems, such as Co/Ni co-doped CPs with 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, can enhance the photocatalytic performance compared to their single-metal counterparts. acs.org A cobalt(II) helical coordination polymer has also been reported to effectively degrade methylene blue with up to 98% efficiency in a Fenton-like process. acs.org

| Complex/Coordination Polymer | Ligand | Dye Degraded | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|---|---|

| [Cd(hpcH)(DMF)(H₂O)] | 5-hydroxy-1H-pyrazole-3-carboxylic acid | Methylene Blue (MB) | 96.7% in 90 min | Visible light | researchgate.netrsc.org |

| [Mn(hpcH)(H₂O)₂]·H₂O | 5-hydroxy-1H-pyrazole-3-carboxylic acid | Methylene Blue (MB) | Excellent activity | Visible light | researchgate.netrsc.org |

| [Co(cmpc)(H₂O)₃] | 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid | Not specified | Excellent performance | Visible light | acs.org |

| {[Co₂(dmphen)₂(CPCA)₂]DMF}n | 3-(3-carboxyphenyl)-1H-pyrazole-5-carboxylic acid | Methylene Blue (MB) | ~98% | With H₂O₂ | acs.org |

| La(III) and Y(III) CPs | 5-hydroxy-1H-pyrazole-3-carboxylic acid | Methylene Blue (MB) | Up to 93.60% in 90 min | Visible light | researchgate.net |

Anticancer Activity of Metal-Pyrazole Complexes

Metal complexes incorporating pyrazole-3-carboxylate derivatives represent a promising class of non-platinum-based anticancer agents. The pyrazole scaffold is a recognized pharmacophore, and its coordination to metal ions can lead to compounds with enhanced cytotoxic and selective anticancer properties. nih.govresearchgate.net

A notable study involved manganese(II), cobalt(II), iron(II), and nickel(II) complexes with a diethyl bis(5-methyl-1H-pyrazole-3-carboxylate) ligand. nih.govrsc.orgresearchgate.net The manganese complex, [MnL′Cl₂], demonstrated the most potent antitumor activity against the P815 blood cancer mastocytoma cell line, showing stronger effects than the reference drug cisplatin. rsc.orgresearchgate.net Significantly, this complex exhibited no cytotoxicity towards normal peripheral blood mononuclear cells, indicating a degree of selectivity for cancer cells. researchgate.net

Other metal complexes have also shown considerable promise. A copper(II) complex, [Cu₂(L2)₂]·CH₃OH, where the ligand is a pyridyl-pyrazole derivative, displayed significant cytotoxicity against several human tumor cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC₅₀ values of 10.66 μM and 28.09 μM, respectively. nih.gov Gold(I) and gold(III) complexes bearing pyrazole-derived N-heterocyclic carbene ligands have also been investigated, with some heterobis(carbene) complexes showing superior activity against the NCI-H1666 lung cancer cell line, with IC₅₀ values around 0.2 μM. acs.org The mechanism of action for some of these compounds is believed to involve interaction with DNA, potentially through binding to the minor groove and inducing DNA cleavage. jst.go.jp

| Complex | Ligand Derivative | Cancer Cell Line(s) | Key Finding (e.g., IC₅₀ value) | Reference |

|---|---|---|---|---|

| [MnL′Cl₂] | diethyl 2,2′-(pyridine-2,6-diylbis(5-methyl-1H-pyrazole-3,1-diyl)) diacetate | P815 (Mastocytoma) | Strongest activity, more potent than cisplatin | rsc.orgresearchgate.net |

| [Cu₂(L2)₂]·CH₃OH | pyridyl-pyrazole-3-one derivative | HepG2, A549 | IC₅₀ = 10.66 μM (HepG2), 28.09 μM (A549) | nih.gov |

| Co(L)₂₂ | 1-(2-pyridine)-5-hydroxyl -1H-pyrazole-3-carboxylic acid methyl ester | HepG2, MGC80-3 | Strong inhibitory effect | researchgate.net |

| pym-5 | 1H-pyrazole-3-carboxamide derivative | Various | Highest DNA-binding affinity (K = 1.06×10⁵ M⁻¹) | jst.go.jp |

| Gold(I) and Gold(III) heterobis(carbene) complexes | Pyrazole-derived N-heterocyclic carbenes | NCI-H1666 (Lung cancer) | Superior activity, IC₅₀ ≈ 0.2 μM | acs.org |

Antimicrobial and Antifungal Activity of Metal-Pyrazole Complexes

The growing challenge of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Metal complexes of 1H-pyrazole-3-carboxylic acid and its derivatives have demonstrated significant potential as both antibacterial and antifungal agents. nih.govmdpi.com The coordination of the pyrazole-based ligand to a metal center often enhances the biological activity compared to the free ligand. une.edu.au

These complexes have been shown to be effective against a broad spectrum of pathogens. For example, nickel(II) complexes with 5-phenyl-1H-pyrazole-3-carboxylic acid reported minimum inhibitory concentration (MIC) values between 15 to 20 ppm against various bacteria. unirioja.es Studies have demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. frontiersin.orgnih.gov Pyrazole-dimedone derivatives, for instance, were active against S. aureus, E. faecalis, and B. subtilis, with one compound showing an MIC value of 8 µg/L against B. subtilis. nih.gov

In the realm of antifungal research, pyrazole-based coordination complexes have also shown very promising results. Ni(II) and Cd(II) pyrazole amide complexes exhibited competitive antifungal activity against pathogenic fungi like Geotrichum candidum, Aspergillus niger, and Penicillium crustosum when compared to the standard drug cycloheximide. researchgate.net A large-scale screening of metal-containing compounds found that 20.9% of all metal complexes tested had antimicrobial activity against Candida and Cryptococcus strains, a significantly higher hit rate than for purely organic molecules. une.edu.au This highlights the vast potential of metal-pyrazole complexes in developing new and effective antimicrobial and antifungal therapies.

Biological and Pharmacological Applications of 1h Pyrazole 3 Carboxylic Acid Derivatives

Anticancer and Antitumor Activities

The pyrazole (B372694) scaffold is a core component in a variety of therapeutic agents, and its derivatives have been extensively studied for their potential in cancer treatment. mdpi.comresearchgate.net These compounds have been shown to exhibit anticancer properties through several mechanisms, including the inhibition of cancer cell growth, induction of apoptosis, and interference with key cellular processes necessary for tumor survival and proliferation. mdpi.comtandfonline.com

Inhibition of Cell Proliferation

A primary indicator of the anticancer potential of 1H-pyrazole-3-carboxylic acid derivatives is their ability to inhibit the proliferation of various cancer cell lines.

Research has demonstrated that these compounds can significantly reduce the growth of cancer cells in a dose-dependent manner. For instance, a study on novel pyrazole bis-carboxamide derivatives showed concentration-dependent antiproliferative activity against HeLa (human uterus carcinoma) cells. niscpr.res.in Similarly, certain pyrazolyl hydroxamic acid derivatives have been found to inhibit the growth of A549 human lung cancer cells in a dose- and time-dependent fashion. researchgate.net